2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid
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Overview
Description
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and crystallized to obtain the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: 2-[(4-Methylphenyl)sulfonylamino]-4-aminobenzoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 4-Methylbenzenesulfonic acid and 4-nitroaniline.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-resistant bacterial strains.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity. Pathways involved include the inhibition of bacterial cell wall synthesis and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfonylamino]propanoic acid
- 2-[(4-Methylphenyl)sulfonylamino]acetic acid
- 2-[(4-Methylphenyl)sulfonylamino]benzenesulfonic acid
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group on the aromatic ring. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the nitro group imparts specific biological activities, such as antimicrobial and anti-inflammatory effects, which may not be as pronounced in other related compounds.
Properties
Molecular Formula |
C14H12N2O6S |
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Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c1-9-2-5-11(6-3-9)23(21,22)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
UUKDSJITDTUTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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